![molecular formula C16H15N3OS B4732918 N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B4732918.png)
N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Overview
Description
N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, also known as BMPTC, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. BMPTC is a selective inhibitor of the dopamine transporter (DAT) and has been used in a variety of studies to investigate the role of dopamine in various biological processes.
Mechanism of Action
N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
The increased dopamine signaling produced by N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a variety of biochemical and physiological effects. For example, increased dopamine signaling has been shown to improve cognitive function and enhance motivation. Additionally, increased dopamine signaling has been implicated in the development of addiction and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide in lab experiments is its high selectivity for the dopamine transporter. This allows researchers to specifically target dopamine signaling without affecting other neurotransmitter systems. However, one limitation of using N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are many future directions for research involving N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. One potential area of research is the development of more selective DAT inhibitors that can be used to investigate the role of dopamine in specific brain regions or circuits. Additionally, N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide could be used in combination with other drugs to investigate the interactions between dopamine and other neurotransmitter systems. Finally, N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide could be used in animal models to investigate the effects of dopamine signaling on behavior and cognition.
Scientific Research Applications
N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been used extensively in scientific research to investigate the role of dopamine in a variety of biological processes. For example, N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been used to study the effects of dopamine on behavior, cognition, and addiction. Additionally, N-benzyl-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been used to investigate the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
N-benzyl-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-14(21-16(18-12)19-9-5-6-10-19)15(20)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIFUBFJQBDGJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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